Compound Description: This compound belongs to the 1,3,4-thiadiazole class and exhibits potential anticancer activity. In a study evaluating new derivatives of this ring system, it demonstrated promising cytotoxicity against the MDA breast cancer cell line with an IC50 of 9 μM, surpassing the reference drug imatinib (IC50 = 20 μM). []
Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor with improved bioavailability compared to its predecessor, CHMFL-KIT-8140. It exhibits single-digit nanomolar potency against both wild-type c-KIT and the T670I mutant, displaying effectiveness against a broad range of clinically significant c-KIT mutations. Its favorable pharmacokinetic profile and in vivo efficacy in various c-KIT mutant-mediated mice models highlight its potential as a therapeutic candidate for gastrointestinal stromal tumors. []
Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutants, demonstrating significant selectivity over both wild-type FLT3 and cKIT kinase. This selectivity translates to potent antiproliferative effects against FLT3-ITD-positive acute myeloid leukemia cell lines and patient-derived cells, with minimal impact on FLT3 wild-type cells. This favorable profile, combined with its favorable pharmacokinetic characteristics and in vivo efficacy in an MV4-11 xenograft model, suggests its potential as a therapeutic agent for acute myeloid leukemia. []
Compound Description: OSU-03012, a celecoxib derivative, exhibits potent antitumor activity through the inhibition of phosphoinositide-dependent kinase 1 (PDK1), a key regulator of Akt signaling. [] It effectively disrupts Y-box-binding protein 1 (YB-1) function by inhibiting its phosphorylation by Akt. This disruption, in turn, prevents YB-1 from inducing epidermal growth factor receptor (EGFR) expression, leading to the inhibition of EGFR expression in vitro and in vivo. [] OSU-03012 shows promise in treating trastuzumab-resistant HER2-positive breast cancers, [] and demonstrates potential for impairing endometriosis progression in both in vitro and in vivo models by targeting YB-1. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.